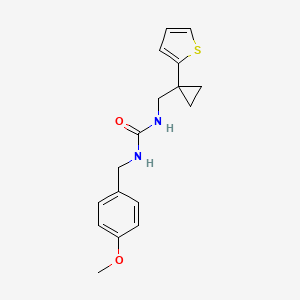

1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-21-14-6-4-13(5-7-14)11-18-16(20)19-12-17(8-9-17)15-3-2-10-22-15/h2-7,10H,8-9,11-12H2,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBDFWYGEQYSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of the compound features a methoxybenzyl moiety and a thiophen-cyclopropyl group, which contribute to its biological properties. The molecular formula is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur atoms that may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. For instance, compounds similar in structure have shown efficacy in inhibiting tubulin polymerization, which is crucial for cancer cell division .

Anticancer Activity

Similar compounds have been shown to bind to the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. For example, studies on related urea derivatives revealed their ability to inhibit cancer cell growth in vitro and in vivo models with significant efficacy against prostate and melanoma cancers .

Case Studies

- Anticancer Efficacy : In a study evaluating the anticancer properties of structurally related compounds, it was found that specific modifications in the urea structure enhanced potency against resistant cancer cell lines. The compound exhibited IC values lower than those of standard chemotherapy agents.

- Antimicrobial Evaluation : A series of experiments assessed the antimicrobial activity against various pathogens. The results indicated that modifications at the benzyl position significantly influenced the MIC values, suggesting that This compound could be optimized for enhanced activity against specific bacterial strains.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Urea Derivatives

Key Differences and Implications

Thiophene vs. Benzo[b]thiophene :

- The target compound contains a simple thiophene ring, whereas the benzo[b]thiophene derivative (C₂₀H₂₂N₂O₃S) features a fused aromatic system . The latter’s larger π-system may enhance receptor binding but reduce metabolic stability due to increased oxidation susceptibility.

Cyclopropane vs. Pyridinyl/Propyl Substituents :

- The cyclopropane group in the target compound offers rigidity and resistance to enzymatic degradation compared to the pyridinyl group in Compound 61 or the hydroxypropyl chain in C₂₀H₂₂N₂O₃S . This could translate to improved pharmacokinetics.

Functional Group Diversity: Compound 7a includes a cyano group and hydrazono-benzoyl moiety, which may enhance electronic interactions with enzymes like GSK-3.

Montelukast as a Cyclopropane-Containing Analogue (Indirect Comparison)

Its quinoline and sulfonyl groups enable potent Cys-LT1 receptor antagonism, highlighting how cyclopropane integration can stabilize bioactive conformations in diverse scaffolds .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea, and how is the product validated?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the cyclopropane ring via [2+1] cycloaddition using thiophen-2-yl-substituted alkenes and carbene precursors (e.g., CH₂I₂/Zn-Cu) under inert conditions .

- Step 2: Coupling the cyclopropylmethyl group to the urea core using carbodiimide-mediated reactions (e.g., EDCI/HOBt) in anhydrous dichloromethane or DMF .

- Step 3: Introduction of the 4-methoxybenzyl group via nucleophilic substitution or reductive amination .

Validation:

- Purity: HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.

- Structural Confirmation: ¹H/¹³C NMR for aromatic protons (δ 6.8–7.5 ppm), urea NH signals (δ 5.5–6.2 ppm), and cyclopropane protons (δ 1.2–1.8 ppm) .

- Crystallography: Single-crystal X-ray diffraction to resolve stereochemistry and confirm the urea backbone geometry .

Advanced: How does the thiophene-cyclopropyl moiety influence the compound’s electronic properties and metabolic stability?

Answer:

- Electronic Effects: The thiophene ring enhances π-π stacking with aromatic residues in target proteins, while the cyclopropane imposes ring strain, increasing reactivity in electrophilic environments .

- Metabolic Stability:

- Oxidative Metabolism: Cyclopropane reduces susceptibility to CYP450-mediated oxidation compared to linear alkyl chains.

- Thiophene Sulfoxidation: A potential metabolic pathway; monitor via LC-MS/MS in hepatocyte assays .

- Strategies to Improve Stability:

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s stability under varying pH conditions?

Answer:

- Stability Studies:

- pH Range: Test buffered solutions (pH 1–10) at 37°C for 24–72 hours.

- Analytical Tools:

- HPLC-DAD/MS: Track degradation products (e.g., hydrolysis of urea to amines or cyclopropane ring opening) .

- ¹H NMR in D₂O: Monitor urea NH proton disappearance under acidic/basic conditions .

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order models .

Advanced: How can researchers reconcile contradictory data on this compound’s cytotoxicity across different cell lines?

Answer:

Contradictions often arise from:

- Cell Line Variability: Differences in membrane permeability (e.g., P-gp expression in cancer cells) .

- Assay Conditions: Varying serum concentrations (e.g., fetal bovine serum binds lipophilic compounds, reducing free concentrations) .

Resolution Strategies:

- Standardize Assays: Use serum-free media or adjust incubation times.

- Mechanistic Profiling:

- Perform ROS (reactive oxygen species) assays to differentiate apoptotic vs. necrotic pathways.

- Validate target engagement via thermal shift assays (TSA) with recombinant proteins .

Advanced: What computational approaches predict the binding mode of this urea derivative to kinase targets, and how are predictions validated experimentally?

Answer:

- In Silico Methods:

- Molecular Docking (AutoDock Vina): Use crystal structures of kinases (e.g., JAK2 or EGFR) to model urea H-bonding with hinge regions .

- MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories .

- Experimental Validation:

- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to purified kinases.

- Kinase Inhibition Assays: Use ADP-Glo™ to quantify IC₅₀ values .

Basic: What are the key considerations for designing SAR studies on the 4-methoxybenzyl substituent?

Answer:

- Substituent Modifications:

- Biological Endpoints:

- Measure changes in solubility (logP via shake-flask method) and permeability (Caco-2 assays) .

- Corrogate activity shifts in enzyme inhibition (e.g., COX-2 or 5-LOX) .

Advanced: How does the compound’s solid-state morphology (polymorphism) impact dissolution and bioavailability?

Answer:

- Polymorph Screening:

- Use solvent evaporation (e.g., methanol/water) or slurry conversion to identify forms .

- Characterization Tools:

- PXRD: Distinguish between crystalline and amorphous phases.

- DSC: Detect melting point variations (±5°C indicates polymorphism) .

- Bioavailability Optimization:

- Amorphous solid dispersions (e.g., with HPMCAS) enhance dissolution rates .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Hazard Mitigation:

- Use fume hoods for synthesis (potential irritant dust/volatiles) .

- PPE: Nitrile gloves, lab coat, and safety goggles.

- First Aid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.